molecular formula C6H9Cl2N3 B1435104 3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride CAS No. 2034154-09-9

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride

Cat. No.: B1435104
CAS No.: 2034154-09-9
M. Wt: 194.06 g/mol
InChI Key: ZIOZRQGOANSGCV-UHFFFAOYSA-N
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Description

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride is a heterocyclic compound that features a fused imidazo-pyrazine ring system

Preparation Methods

The synthesis of 3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with ethylenediamine, followed by reduction and cyclization to form the imidazo-pyrazine core. The final step involves chlorination to introduce the chlorine atom at the 3-position and subsequent conversion to the dihydrochloride salt .

Chemical Reactions Analysis

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways depend on the specific application and the nature of the target .

Comparison with Similar Compounds

3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

2034154-09-9

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride

InChI

InChI=1S/C6H8ClN3.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2;1H

InChI Key

ZIOZRQGOANSGCV-UHFFFAOYSA-N

SMILES

C1CN2C(=NC=C2Cl)CN1.Cl.Cl

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
Reactant of Route 3
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
Reactant of Route 4
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
Reactant of Route 5
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride
Reactant of Route 6
3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride

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